Longipedlactone F
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Overview
Description
Longipedlactone F is a triterpene dilactone compound isolated from the leaves and stems of the plant Kadsura longipedunculata, which belongs to the Schisandraceae family . This compound is part of a group of structurally unique triterpenoids known for their diverse biological activities, including cytotoxic, antioxidant, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Longipedlactone F involves the extraction of the compound from the leaves and stems of Kadsura longipedunculata. The process typically includes the following steps:
Extraction: The plant material is dried and powdered, followed by extraction using solvents such as methanol or ethanol.
Fractionation: The crude extract is subjected to fractionation using techniques like column chromatography to isolate the desired compound.
Industrial Production Methods
Industrial production of this compound is not well-documented, but it would likely involve large-scale extraction and purification processes similar to those used in laboratory settings. Optimization of these processes for industrial scale would be necessary to ensure efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Longipedlactone F undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield various oxidized derivatives, while reduction may produce reduced forms of the compound with altered functional groups .
Scientific Research Applications
Chemistry: Used as a model compound for studying triterpenoid synthesis and reactivity.
Industry: Potential use in the development of natural product-based pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of Longipedlactone F involves its interaction with various molecular targets and pathways:
Cytotoxicity: This compound induces apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial function.
Anti-inflammatory: The compound inhibits the production of pro-inflammatory cytokines and mediators by modulating signaling pathways such as NF-κB and MAPK.
Antioxidant: This compound scavenges free radicals and enhances the activity of antioxidant enzymes, protecting cells from oxidative damage.
Comparison with Similar Compounds
Longipedlactone F is part of a group of triterpenoids isolated from Kadsura longipedunculata, including Longipedlactones A, B, C, D, E, G, H, and I . Compared to these similar compounds, this compound is unique due to its specific structural features and biological activities. For instance, while Longipedlactone A and B also exhibit cytotoxic properties, this compound has shown distinct anti-inflammatory and antioxidant effects .
List of Similar Compounds
- Longipedlactone A
- Longipedlactone B
- Longipedlactone C
- Longipedlactone D
- Longipedlactone E
- Longipedlactone G
- Longipedlactone H
- Longipedlactone I
Properties
Molecular Formula |
C30H38O6 |
---|---|
Molecular Weight |
494.6 g/mol |
IUPAC Name |
(1S,9S,10R,12S,13R,18R)-1,10-dihydroxy-8,8,13-trimethyl-17-methylidene-16-[(1R)-1-[(2R)-5-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-7-oxatetracyclo[10.7.0.03,9.013,18]nonadeca-2,4,15-trien-6-one |
InChI |
InChI=1S/C30H38O6/c1-16-7-9-23(35-27(16)33)18(3)20-11-12-29(6)21(17(20)2)15-30(34)14-19-8-10-25(32)36-28(4,5)26(19)22(31)13-24(29)30/h7-8,10-11,14,18,21-24,26,31,34H,2,9,12-13,15H2,1,3-6H3/t18-,21+,22-,23-,24+,26+,29-,30-/m1/s1 |
InChI Key |
SJCQJLRZUFTNFT-IHRMUONJSA-N |
Isomeric SMILES |
CC1=CC[C@@H](OC1=O)[C@H](C)C2=CC[C@]3([C@@H]4C[C@H]([C@@H]5C(=C[C@]4(C[C@H]3C2=C)O)C=CC(=O)OC5(C)C)O)C |
Canonical SMILES |
CC1=CCC(OC1=O)C(C)C2=CCC3(C4CC(C5C(=CC4(CC3C2=C)O)C=CC(=O)OC5(C)C)O)C |
Origin of Product |
United States |
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